molecular formula C15H23NO4S B595278 t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate CAS No. 1373232-46-2

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

Cat. No.: B595278
CAS No.: 1373232-46-2
M. Wt: 313.412
InChI Key: AHKLAJXPQJZMLD-UHFFFAOYSA-N
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Description

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a versatile chemical compound used in various scientific research applications due to its diverse properties and reactivity. It serves as a crucial building block in organic synthesis, enabling the development of novel materials with enhanced functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate typically involves the reaction of t-butyl carbamate with 3-(butane-1-sulfonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to develop novel materials with enhanced properties.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, allowing for the selective deprotection of amines in complex molecules .

Comparison with Similar Compounds

Similar Compounds

    t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate: Similar structure but with a propane sulfonyl group instead of butane.

    Carbamic acid, N-[3-(butylsulfonyl)phenyl]-, 1,1-dimethylethyl ester: Another similar compound with slight variations in the structure.

Uniqueness

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and properties. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-(3-butylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKLAJXPQJZMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742938
Record name tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-46-2
Record name tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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